molecular formula C12H15N3O B1598056 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine CAS No. 845885-87-2

4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine

Cat. No.: B1598056
CAS No.: 845885-87-2
M. Wt: 217.27 g/mol
InChI Key: JGVLLHBTSVQMHS-UHFFFAOYSA-N
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Description

Significance in Medicinal Chemistry and Drug Discovery

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry. These structures often serve as the central framework for drugs, interacting with biological targets such as enzymes and receptors. Fused heterocyclic systems, like furo[3,2-c]pyridines, are of particular interest because their rigid, three-dimensional structures can facilitate precise interactions with target proteins. When these scaffolds are combined with moieties known for their broad biological relevance, such as the 1,4-diazepane ring, the resulting conjugates become high-priority candidates for screening and development. The goal is to discover new chemical entities that can address unmet medical needs, particularly in complex areas like central nervous system (CNS) disorders and oncology.

Overview of the Furo[3,2-c]pyridine (B1313802) Scaffold in Drug Design

The furo[3,2-c]pyridine ring system is a bicyclic heterocycle that has emerged as a significant pharmacophore in drug design. nih.gov Its structure, which consists of a furan (B31954) ring fused to a pyridine (B92270) ring, provides a unique electronic and steric profile that has proven effective in modulating the activity of various biological targets. Research has shown that derivatives of this scaffold possess a range of pharmacological activities. For instance, certain furo[3,2-c]pyridine derivatives have been investigated for their potential as antipsychotic agents, demonstrating significant affinity for serotonin (B10506) receptors. nih.gov Moreover, the scaffold has been identified as a privileged structure for developing highly selective kinase inhibitors and effective modulators of critical signaling pathways like the Hedgehog pathway. researchgate.netresearchgate.net Its utility has also been explored in the synthesis of novel anticancer agents. mdpi.com

Table 1: Investigated Biological Activities of Furo[3,2-c]pyridine Derivatives
Biological ActivityTherapeutic AreaKey FindingsReference
AntipsychoticCentral Nervous System (CNS)Derivatives show potent affinity for serotonin 5-HT1 and 5-HT2 receptors with weak interaction at dopamine (B1211576) D2 receptors. nih.gov
Kinase InhibitionOncology, InflammationIdentified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netresearchgate.net
Hedgehog Pathway ModulationOncology, Developmental BiologyTrisubstituted furo[3,2-b]pyridines (an isomer) were found to be sub-micromolar modulators of the Hedgehog pathway. researchgate.net
AnticancerOncologyFuropyridone derivatives demonstrated significant in vitro cytotoxic activity against esophageal cancer cell lines. mdpi.com

Overview of the 1,4-Diazepane Moiety as a Privileged Structure

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is recognized in medicinal chemistry as a "privileged structure." researchgate.netjocpr.com This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, making them versatile building blocks in drug design. The unique geometry and conformational flexibility of the seven-membered diazepine (B8756704) ring allow it to mimic protein secondary structures, such as beta-turns, enabling it to interact with a wide array of proteins. nih.gov Derivatives of 1,4-diazepane have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. researchgate.net The clinical success of related benzodiazepines in treating CNS conditions has further solidified the importance of the diazepine core in neuropharmacology. jocpr.com

Table 2: Biological Activities Associated with the 1,4-Diazepane Scaffold
Biological ActivityTherapeutic AreaExample/FindingReference
Antipsychotic/AnxiolyticCentral Nervous System (CNS)The 1,4-diazepine scaffold is a key component of agents active on the CNS. jocpr.com
AnticancerOncologyBenzo[b]furo[3,4-e] nih.govnih.govdiazepin-1-one derivatives showed significant cytotoxic activity against multiple cancer cell lines. nih.gov
Cannabinoid Receptor AgonismImmunology, PainAryl 1,4-diazepane compounds were identified as potent and selective CB2 receptor agonists. nih.gov
PeptidomimeticGeneral Drug DesignThe 1,4-diazepine scaffold is utilized for its ability to mimic peptide structures. jocpr.com

Rationale for Researching 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine Architectures

The rationale for designing and synthesizing this compound is rooted in the principle of molecular hybridization. The research is driven by the hypothesis that combining the pharmacologically active furo[3,2-c]pyridine scaffold with the privileged 1,4-diazepane moiety can yield a novel compound with a unique and potentially superior biological profile.

Key research on related structures has shown that attaching a cyclic amine, specifically a piperazine (B1678402) ring, at the 4-position of the furo[3,2-c]pyridine core results in compounds with potent antipsychotic-like activity. nih.gov These compounds exhibited strong binding to serotonin receptors. nih.gov Given that 1,4-diazepane is a close structural analog of piperazine (a seven-membered ring vs. a six-membered ring), its substitution at the same position is a logical step in structure-activity relationship (SAR) studies. The larger, more flexible diazepane ring could alter the binding mode at known targets or confer affinity for new ones. For example, while the furo[3,2-c]pyridine-piperazine conjugate showed weak affinity for dopamine D2 receptors, the introduction of the diazepane ring might modulate this interaction or engage other targets entirely, such as the cannabinoid receptors, for which aryl diazepanes have shown affinity. nih.govnih.gov Therefore, the investigation into the this compound architecture represents a targeted effort to explore new chemical space and develop novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-13-6-8-15(7-1)12-10-3-9-16-11(10)2-5-14-12/h2-3,5,9,13H,1,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVLLHBTSVQMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383433
Record name 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
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Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845885-87-2
Record name 4-(Hexahydro-1H-1,4-diazepin-1-yl)furo[3,2-c]pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 1,4 Diazepan 1 Yl Furo 3,2 C Pyridine and Analogues

Derivatization and Functionalization Strategies for 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine Analogues

Once the this compound scaffold is in hand, further structural diversity can be achieved through various derivatization and functionalization reactions. These modifications can be directed at the diazepane ring, the furo[3,2-c]pyridine (B1313802) core, or both, allowing for the exploration of the chemical space around this privileged structure.

The presence of the 1,4-diazepane ring, which contains two secondary amine functionalities, offers a prime site for derivatization. These amines can readily undergo reactions with a variety of electrophiles.

Alkylation and Acylation: The secondary amines of the diazepane moiety can be alkylated or acylated to introduce a range of substituents. For instance, N-acetylation and N-methylation of a related tetrahydrofuro[3,2-c]pyridine system have been demonstrated. nih.gov Similar reactions on the this compound core would be expected to proceed readily. Alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides in the presence of a suitable base. These reactions allow for the introduction of various functional groups, which can modulate the physicochemical properties of the parent compound.

The following interactive table provides a summary of potential derivatization strategies for analogues of this compound, based on established chemical principles and reactions reported for similar heterocyclic systems.

Reaction Type Reagent Functional Group Introduced Potential Reaction Site
AcylationAcetyl chlorideAcetyl1- or 4-position of diazepane
AlkylationMethyl iodideMethyl1- or 4-position of diazepane
SulfonylationBenzenesulfonyl chlorideBenzenesulfonyl1- or 4-position of diazepane
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Substituted alkyl1- or 4-position of diazepane
Michael Additionα,β-Unsaturated esterEster-containing alkyl1- or 4-position of diazepane

This table presents hypothetical derivatization reactions based on the chemical reactivity of the 1,4-diazepane moiety and related heterocyclic systems. The specific conditions and outcomes would need to be determined experimentally.

Pharmacological Profile and Biological Activities of 4 1,4 Diazepan 1 Yl Furo 3,2 C Pyridine Derivatives

Central Nervous System (CNS) Activities

The central nervous system is a primary target for a wide array of therapeutic agents. Research into the effects of 4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine derivatives has explored several potential applications within this domain.

While various heterocyclic compounds containing pyridine (B92270) or diazepine (B8756704) moieties have been investigated for antidepressant effects, there is a lack of specific research on the antidepressant potential of this compound derivatives. The general class of benzodiazepines has been explored for such properties, but direct evidence for this specific compound family is not currently documented. nih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are important targets in the central nervous system. nih.gov Modulation of these receptors can influence a variety of neurological processes. Agonists and antagonists of nAChRs are subjects of interest in drug development. nih.gov While the pyridine moiety is a key component of nicotine, the natural ligand for these receptors, there is no specific research available that describes the interaction of this compound derivatives with nAChRs.

A significant area of investigation for diazepane derivatives has been in the context of sleep disorders, specifically through the antagonism of orexin (B13118510) receptors. The orexin system plays a crucial role in regulating wakefulness. nih.gov Antagonism of orexin receptors is a novel mechanism for the treatment of insomnia. nih.gov

Within this area, a notable derivative, [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone, also known as MK-4305 or Suvorexant, has been developed. nih.gov This compound is a potent dual orexin receptor antagonist. nih.gov Research efforts focused on improving the pharmacokinetic properties of an initial series of diazepane-based orexin receptor antagonists led to the identification of a 7-methyl substitution on the diazepane core. nih.gov This modification resulted in a compound with good potency and improved pharmacokinetic profile. Further refinement to mitigate the formation of reactive metabolites led to the development of MK-4305. nih.gov This compound has undergone extensive clinical testing for the treatment of primary insomnia. nih.gov

Table 1: Orexin Receptor Antagonist Activity

Compound Target Activity Reference

The search for novel antipsychotic agents often involves the exploration of compounds that interact with various neurotransmitter systems. Combined dopamine (B1211576) D2 receptor antagonism and serotonin (B10506) 5-HT1A receptor agonism is a strategy aimed at improving efficacy and reducing side effects associated with conventional antipsychotics. nih.gov While derivatives of 1,4-diazepine have been explored for antipsychotic potential, specific studies on the antipsychotic activity and detailed neurotransmitter receptor interactions of this compound derivatives are not available in the current literature.

Anticancer and Cytotoxic Activities

The investigation of novel chemical entities for anticancer properties is a cornerstone of oncological research. Various heterocyclic structures, including those containing pyridine and diazepine rings, have been evaluated for their cytotoxic effects against cancer cell lines. For example, some bispidine derivatives have shown potential as anticancer agents by inducing the catabolism of polyamines in cancer cells. Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives have demonstrated cytotoxic activity against breast cancer cells. However, there is a lack of specific published research on the anticancer and cytotoxic activities of this compound derivatives.

Inhibition of Cancer Cell Proliferation

Derivatives containing the furo-pyridine and diazepine core structures have demonstrated notable cytotoxic effects against various cancer cell lines. The inherent bioactivity of these scaffolds suggests that their combination could yield compounds with significant antiproliferative properties. mdpi.comnih.gov

For instance, a series of novel benzo[b]furo[3,4-e] nih.govdiazepin-1-ones, which share a fused furan (B31954) and a diazepine ring, were synthesized and evaluated for their cytotoxic activity. beilstein-journals.org Several of these compounds exhibited significant growth inhibition against a panel of human cancer cell lines. Notably, one derivative, compound 13c , showed promising antiproliferative activity against all tested cancer cells, with its potency being comparable to the reference drug podophyllotoxin (B1678966) in some cases. beilstein-journals.org Importantly, these active compounds did not show significant cytotoxicity against the normal human umbilical vein endothelial cell (HUVEC) line, suggesting a degree of selectivity for cancer cells. beilstein-journals.org

Similarly, research into 7-(1,4-diazepan)-substituted nih.govoxazolo[4,5-d]pyrimidines has shown potent growth inhibitory, cytostatic, and cytotoxic activities against a wide panel of cancer subpanels. leadingedgeonly.com The most active compounds in this series displayed GI₅₀ values in the range of 0.9-1.9 μM. leadingedgeonly.com Furthermore, studies on thieno[2,3-e] nih.govdiazepine derivatives, which are structurally analogous to furo-diazepines, also revealed compounds with potent antitumor activity against hepatocellular, breast, and colon carcinoma cell lines, with IC₅₀ values as low as 4.4 μg/mL.

The table below summarizes the cytotoxic activities of representative compounds from related structural classes.

Compound ClassSpecific CompoundCancer Cell LineActivity (IC₅₀)Reference
Benzo[b]furo[3,4-e] nih.govdiazepin-1-onesCompound 13cMCF-7 (Breast)Not specified, but potent beilstein-journals.org
Benzo[b]furo[3,4-e] nih.govdiazepin-1-onesCompound 13cPC3 (Prostate)Not specified, but potent beilstein-journals.org
Benzo[b]furo[3,4-e] nih.govdiazepin-1-onesCompound 13cA2780 (Ovarian)Not specified, but potent beilstein-journals.org
7-(1,4-Diazepan)-substituted nih.govoxazolo[4,5-d]pyrimidines7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govoxazolo-[4,5-d]-pyrimidineNCI-60 PanelGI₅₀: 0.9-1.9 µM leadingedgeonly.com
Cyclohepta[b]thieno[2,3-e] nih.govdiazepine DerivativesCompound 7c, 7e, 7fHepG-2, MCF-7, HCT-1164.4-13 µg/mL

Targeted Anticancer Mechanisms

The anticancer activity of furo-pyridine and diazepine derivatives is often underpinned by specific molecular mechanisms that disrupt cancer cell survival and proliferation. A primary mechanism observed is the induction of apoptosis, or programmed cell death.

Flow cytometry analysis of MCF-7, PC3, and A2780 human cancer cell lines treated with the potent benzo[b]furo[3,4-e] nih.govdiazepin-1-one derivative 13c confirmed that it exerts its cytotoxic effects through the induction of apoptosis. beilstein-journals.org Similarly, certain benzimidazole (B57391) derivatives have been shown to induce apoptosis in acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cells, as evidenced by annexin (B1180172) V binding, disruption of mitochondrial membrane potential, and activation of caspase-3. acs.org

Another key targeted mechanism is cell cycle arrest. Some bioactive molecules can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, a study on novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold found that the most active compounds could induce cell cycle arrest, a mechanism that contributes to their antitumor effect. nih.gov For diazepane-containing structures, it has been suggested that they can exhibit cytotoxic activities by binding to, cleaving, or cross-linking DNA, or by depleting the endogenous ATP levels within tumor cells. leadingedgeonly.com

The development of p21-activated kinase 4 (PAK4) inhibitors represents another targeted approach. A novel inhibitor with a tetrahydrobenzofuro[2,3-c]pyridine core was found to directly bind to PAK4 in a non-ATP competitive manner, leading to significant tumor growth inhibition in a mouse pancreatic cancer model. nih.gov

Antimicrobial and Antiviral Potential

The pyridine nucleus is a "privileged" structure in medicinal chemistry, known to be a component of numerous compounds with therapeutic properties, including antimicrobial and antiviral activities. rsc.org Fused heterocyclic systems incorporating the furo[3,2-c]pyridine (B1313802) core have also been investigated for these properties.

In one study, synthesized furo[3,2-c]pyridine derivatives demonstrated moderate to good antimicrobial activity against the tested bacteria Xanthomonas sp. and Erwinia amylovora, as well as the filamentous fungi Pyrenophora avenae and Fusarium graminearum. Pyridine derivatives in general have shown a broad spectrum of antibacterial action against strains like E. coli, B. subtilis, and S. aureus, and antifungal activity against C. albicans and A. niger. rsc.org

Regarding antiviral potential, a target-free screening approach identified a dihydrofuropyridinone derivative as a hit compound against influenza A/H1N1, A/H3N2, and B viruses, with half-maximal effective concentrations (EC₅₀) ranging from 17.4 to 21.1 μM. uni.lu Further investigation into analogues of this hit compound revealed several with comparable or superior anti-influenza activity. uni.lu The mechanism of action for these compounds was found to be the inhibition of viral neuraminidase. uni.lu While specific data for this compound is not available, the established activity of the core and related structures suggests potential in this area.

Compound ClassOrganismActivityReference
Furo[3,2-c]pyridine derivativesXanthomonas sp. (Bacteria)Moderate to Good
Furo[3,2-c]pyridine derivativesPyrenophora avenae (Fungi)Moderate to Good
Dihydrofuropyridinone derivative (15a)Influenza A/H1N1EC₅₀: 17.4–21.1 μM uni.lu
Dihydrofuropyridinone derivative (15j)Influenza VirusEC₅₀: 5.0–6.2 μM uni.lu

Enzyme and Receptor Inhibition Profiles

The structural motifs of this compound suggest potential interactions with various enzymes and receptors that are key targets in drug discovery.

G-protein coupled receptors (GPCRs) are a large family of cell membrane receptors implicated in a vast number of physiological processes and diseases. nih.gov The diazepine ring system is a well-known scaffold in compounds that target GPCRs. nih.govarizona.edu For example, diazepam and its derivatives are classic examples of benzodiazepines that modulate the GABA-A receptor, a ligand-gated ion channel that shares structural features with some GPCRs. nih.govarizona.edu

Furthermore, hydrogenated furo[3,2-c]pyridines have been identified as key frames for bioactive compounds, with one such derivative acting as a potent κ-opioid receptor agonist, which is a class A GPCR. beilstein-journals.org The pyridine moiety itself is a common feature in many GPCR ligands, where it can form crucial hydrogen bonds and other interactions within receptor binding pockets. nih.gov Given these precedents, it is plausible that derivatives of this compound could exhibit affinity for various GPCRs, though specific interactions remain to be experimentally determined.

Proteases and other enzymes are critical targets for therapeutic intervention in a wide range of diseases. While direct evidence for this compound is lacking, related heterocyclic structures have shown inhibitory activity.

β-Lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics. nih.gov The development of β-lactamase inhibitors is a crucial strategy to overcome this resistance. mdpi.comnih.gov While many inhibitors are based on β-lactam or boronic acid scaffolds, the search for novel heterocyclic inhibitors is ongoing. mdpi.comnih.gov The furo[3,2-c]pyridine diazepane structure represents a unique chemical space that could be explored for this purpose.

Protease-Activated Receptor 2 (PAR-2) is a GPCR that plays a significant role in inflammation, pain, and cancer. leadingedgeonly.com It is activated by the proteolytic cleavage of its N-terminus by serine proteases. leadingedgeonly.com The development of PAR-2 antagonists is a promising therapeutic strategy for various inflammatory conditions.

Research into the anti-inflammatory properties of a related compound, Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride, demonstrated its effectiveness in inhibiting PAR-2 activation in vitro. This finding suggests that the furo-pyridine scaffold may be a viable starting point for the design of novel PAR-2 modulators. The presence of the diazepane ring in this compound could provide additional interaction points and modulate the affinity and selectivity for PAR-2, making this class of derivatives an interesting subject for future investigation in the context of PAR-2 signaling.

Bromodomain Inhibition

The furo[3,2-c]pyridine core is a key structural feature of a class of compounds that has been investigated for the inhibition of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. While direct studies on this compound are not extensively documented in publicly available literature, research on closely related furo[3,2-c]pyridin-4(5H)-one derivatives provides significant insights into the potential of this scaffold as BET bromodomain inhibitors.

Research has led to the development of a series of furo[3,2-c]pyridin-4(5H)-one derivatives as novel and potent inhibitors selective for the second bromodomain (BD2) of BET proteins. nih.gov Pan-BET inhibitors have shown promise but have also been associated with toxicities in clinical trials, prompting the development of domain-selective inhibitors to potentially separate therapeutic efficacy from adverse effects. nih.gov

One representative compound from this series, 8l (XY153) , demonstrated a high affinity for the second bromodomain of BRD4 (BRD4 BD2) with a half-maximal inhibitory concentration (IC₅₀) of 0.79 nM. nih.gov This compound exhibited a remarkable 354-fold selectivity for BRD4 BD2 over the first bromodomain (BRD4 BD1). nih.gov Furthermore, compound 8l showed a 6-fold selectivity for the BRD4 BD2 domain over other BET BD2 domains. nih.gov

In cellular assays, compound 8l displayed potent antiproliferative activity against various tumor cell lines, with a particularly low IC₅₀ of 0.55 nM in the MV4-11 acute myeloid leukemia cell line. nih.gov Notably, it exhibited weak cytotoxicity against a normal lung fibroblast cell line, suggesting a favorable safety profile for this class of inhibitors. nih.gov The metabolic stability of compound 8l in vitro was also found to be good. nih.gov These findings underscore the potential of the furo[3,2-c]pyridine scaffold as a foundational structure for developing potent and selective BET bromodomain inhibitors.

Table 1: Inhibitory Activity of Representative Furo[3,2-c]pyridin-4(5H)-one Derivative

Compound Target IC₅₀ (nM) Selectivity (BD1/BD2) Antiproliferative Activity (MV4-11, IC₅₀, nM)
8l (XY153) BRD4 BD2 0.79 354-fold 0.55

Data sourced from a study on furo[3,2-c]pyridin-4(5H)-one derivatives. nih.gov

ABC Transporter Inhibition

As of the current literature review, there are no specific research findings detailing the activity of this compound or its close derivatives as inhibitors of ATP-binding cassette (ABC) transporters. Extensive searches of scientific databases and patent literature did not yield any studies evaluating the effect of compounds with the furo[3,2-c]pyridine scaffold on the function of key ABC transporters such as P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2). Therefore, the potential for this specific class of compounds to act as ABC transporter inhibitors remains an uninvestigated area of research.

Structure Activity Relationship Sar Studies of 4 1,4 Diazepan 1 Yl Furo 3,2 C Pyridine Analogues

Impact of Substituent Modifications on Biological Activity and Potency

Modifications to the substituents on the 4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine scaffold have a profound impact on the biological activity and potency of these compounds. The furo[3,2-c]pyridine (B1313802) core serves as a crucial pharmacophore with potential for a range of biological activities, including antipsychotic properties. nih.gov The nature and position of substituents on this heterocyclic system can significantly modulate receptor affinity and functional activity.

For the closely related 4-(1-piperazinyl)furo[3,2-c]pyridine series, the nature of the substituent on the piperazine (B1678402) nitrogen is a key determinant of activity. For instance, appending various imide rings via a tetramethylene chain to the piperazine nitrogen has been shown to yield compounds with significant antipsychotic potential. nih.gov This suggests that the 1,4-diazepan-1-yl moiety in the title compound likely serves as a versatile linker that can be functionalized to tune the pharmacological profile.

While specific SAR data for substitutions on the furo[3,2-c]pyridine core of this compound is not extensively documented in publicly available literature, general principles from related fused pyridine (B92270) systems suggest that modifications at various positions of the furopyridine ring would influence electronic distribution, lipophilicity, and steric interactions, thereby affecting target binding.

Elucidation of Key Pharmacophoric Features for Target Binding

The key pharmacophoric features of this compound analogues are essential for their interaction with biological targets. The furo[3,2-c]pyridine nucleus itself is considered a new and promising pharmacophore. nih.gov

The essential pharmacophoric elements can be broken down as follows:

The Furo[3,2-c]pyridine Core: This planar, aromatic system is likely involved in crucial π-stacking or hydrophobic interactions within the binding pocket of target receptors. The fusion of the furan (B31954) and pyridine rings creates a unique electronic and steric profile that can be recognized by specific receptors.

The 1,4-Diazepane Ring: This seven-membered heterocyclic ring provides a flexible linker, allowing the molecule to adopt various conformations to fit into the binding site. The nitrogen atoms within this ring can act as hydrogen bond acceptors or donors, and their basicity can be critical for salt formation and interaction with acidic residues in the receptor. The compound is commercially available as a dihydrochloride (B599025) salt, indicating the basic nature of the diazepine (B8756704) nitrogens. bldpharm.com

Substituents on the Diazepine Ring: As seen in related series, substituents on the distal nitrogen of the diazepine ring are critical for extending into and interacting with specific sub-pockets of the receptor, thereby influencing potency and selectivity. nih.gov

Conformational Analysis and Bioactive Conformations

The conformational flexibility of the 1,4-diazepane ring is a key aspect of the SAR of these analogues. This seven-membered ring can adopt multiple low-energy conformations, and identifying the bioactive conformation—the specific three-dimensional shape the molecule adopts when bound to its target—is crucial for rational drug design.

While specific conformational analysis studies for this compound are not detailed in the available literature, it is understood that the orientation of the diazepine ring relative to the planar furo[3,2-c]pyridine core, as well as the puckering of the diazepine ring itself, will be critical for optimal receptor interaction. The ability of the molecule to adopt a specific, low-energy bioactive conformation is likely a key determinant of its potency.

SAR for Specific Biological Targets (e.g., α7 nAChR, Orexin (B13118510) Receptors, GABA-A Receptor)

While comprehensive SAR data for this compound at all the listed targets is not available, studies on closely related structures provide valuable insights.

Serotonin (B10506) and Dopamine (B1211576) Receptors:

Research on the analogous 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives has shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at dopamine D2 receptors. nih.gov This suggests that the furo[3,2-c]pyridine scaffold is a promising starting point for developing ligands with a specific serotonergic profile, which is relevant for potential antipsychotic applications. The nature of the substituent attached to the piperazine (and by extension, the diazepine) ring was shown to be critical for this activity.

Table 1: Biological Activity of Selected Furo[3,2-c]pyridine Analogues

Compound Target Activity Reference
4-(1-Piperazinyl)furo[3,2-c]pyridine derivatives 5-HT1 Receptors Potent Affinity nih.gov
4-(1-Piperazinyl)furo[3,2-c]pyridine derivatives 5-HT2 Receptors Potent Affinity nih.gov

α7 Nicotinic Acetylcholine (B1216132) Receptors (nAChR), Orexin Receptors, and GABA-A Receptors:

There is currently a lack of specific, publicly available research detailing the SAR of this compound analogues at α7 nAChR, orexin receptors, or GABA-A receptors. While diazepine and homopiperazine (B121016) moieties are found in compounds targeting these receptors, direct evidence linking the furo[3,2-c]pyridine scaffold to significant activity at these specific targets is not established in the reviewed literature. Further investigation would be required to determine if this chemical class possesses meaningful activity at these important central nervous system targets.

Mechanistic Investigations and Molecular Interactions of 4 1,4 Diazepan 1 Yl Furo 3,2 C Pyridine

Target Identification and Validation Methodologies

There is no publicly available information identifying the biological targets of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. The methodologies typically used for such identification, including affinity chromatography, expression cloning, and proteomic approaches, have not been applied to this compound in any documented research.

Elucidation of Binding Modes and Affinities through Molecular Modeling

Without an identified biological target, molecular modeling studies to elucidate binding modes and affinities are not possible. Such studies, which often involve computational docking and molecular dynamics simulations, require a known protein or receptor structure to predict how a ligand might interact.

Allosteric Modulation and Receptor Activation/Inhibition Mechanisms

There is no evidence to suggest whether this compound acts as an allosteric modulator, an agonist, or an antagonist at any receptor. Research into its potential to activate or inhibit receptor signaling is absent from the scientific literature. While related structures like benzodiazepines are known allosteric modulators of GABA-A receptors, this cannot be extrapolated to the compound without specific experimental data. nih.govnih.gov

Molecular Pathways Involved in Therapeutic Effects and Cellular Responses

Given the lack of target identification and functional studies, the molecular pathways and cellular responses that may be influenced by this compound remain unknown.

Preclinical Efficacy and Safety Assessment of 4 1,4 Diazepan 1 Yl Furo 3,2 C Pyridine Derivatives

In Vitro Cellular Assays for Efficacy Evaluation (e.g., cytotoxicity assays)

The initial evaluation of the therapeutic potential of 4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine derivatives often begins with in vitro cellular assays. These assays are crucial for determining the biological activity of the compounds at a cellular level and for identifying potential therapeutic applications, such as in oncology.

Cytotoxicity assays are a fundamental component of this in vitro evaluation. kosheeka.com These tests measure the ability of a compound to induce cell death and are essential for screening potential anticancer agents. kosheeka.com A variety of methods are available, including:

MTT Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane. kosheeka.com

Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an index of cytotoxicity.

For instance, studies on related furo[3,2-c]pyran-4-one derivatives have utilized such assays to determine their cytotoxic potential in human lymphocytes. nih.govnih.gov Similarly, various furo[2,3-b]pyridine (B1315467) derivatives have demonstrated antiproliferative activity against a range of cancer cell lines. researchgate.net While direct data for this compound derivatives is not extensively published, the methodologies would be analogous. The cytotoxic effects of newly synthesized compounds are typically evaluated against a panel of human cancer cell lines to determine their potency and selectivity. For example, novel 7-(1,4-diazepan)-substituted nih.govthepharmajournal.comoxazolo[4,5-d]pyrimidines were assessed against 60 cancer cell lines, revealing growth inhibitory, cytostatic, and cytotoxic activities. researchgate.net

Interactive Data Table: In Vitro Cytotoxicity Assay Methodologies

Assay Method Principle Endpoint Measured Application
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells. Colorimetric change proportional to the number of viable cells. Cell viability, proliferation, and cytotoxicity.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells do not. Number of stained (non-viable) versus unstained (viable) cells. Cell counting and viability assessment. kosheeka.com
LDH Release Assay Measurement of lactate dehydrogenase released from the cytosol of damaged cells. Enzymatic activity of LDH in the culture medium. Quantification of cell lysis and cytotoxicity.

| Alamar Blue Assay | Reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells. | Fluorescence or absorbance, indicating cell health and viability. kosheeka.com |

In Vivo Animal Models for Pharmacological Evaluation

Following promising in vitro results, the pharmacological effects of this compound derivatives are investigated in vivo using various animal models. These models are essential for understanding the compound's activity within a complex biological system.

The furo[3,2-c]pyridine (B1313802) scaffold has been identified as a pharmacophore with potential activity in the central nervous system (CNS). nih.govresearchgate.net Therefore, derivatives of this compound are often evaluated in a battery of behavioral and physiological models relevant to CNS disorders.

Auditory Sensory Gating: This model assesses the ability of the brain to filter out irrelevant auditory stimuli, a process that is often impaired in conditions like schizophrenia. researchgate.netfrontiersin.org The model typically involves a paired-click paradigm where the response to the second click is measured relative to the first. researchgate.net Deficits in sensory gating can be induced by drugs like phencyclidine. nih.gov

Novel Object Recognition (NOR): The NOR test is a widely used assay for evaluating learning and memory in rodents. researchgate.netdrexel.edunih.gov It is based on the innate tendency of rodents to explore a novel object more than a familiar one. nih.gov This model is sensitive to the effects of compounds that may enhance or impair cognitive function.

Open Field Test: This test is used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents. Animals are placed in an open arena, and their movements are tracked.

Elevated Plus Maze (EPM): The EPM is a standard model for assessing anxiety-related behavior. nih.gov The maze consists of two open and two enclosed arms, and the time spent in the open arms is used as a measure of anxiolytic or anxiogenic effects. nih.gov

Pentylenetetrazole (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist that induces seizures. meliordiscovery.comnih.gov This model is used to screen for compounds with potential anticonvulsant activity against generalized seizures. meliordiscovery.comnih.gov

Maximal Electroshock (MES) Seizure Model: The MES test is another common model for identifying anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures. mdpi.commeliordiscovery.comnih.gov It involves inducing seizures through electrical stimulation. mdpi.com

While specific data on this compound in these models is limited, related furo[3,2-c]pyridine derivatives have shown potential antipsychotic activity. nih.gov

For derivatives showing significant in vitro cytotoxicity against cancer cell lines, in vivo models are employed to confirm their antitumor efficacy. These models typically involve the implantation of human tumor cells into immunodeficient mice (xenograft models).

The efficacy of the compound is then assessed by monitoring tumor growth over time. For example, a study on tetrahydrobenzofuro[2,3-c]pyridine derivatives as PAK4 inhibitors for pancreatic cancer used a mouse Pan02 model to demonstrate significant tumor growth inhibition. nih.gov Similarly, various pyridine (B92270) derivatives have been evaluated for their in vivo anticancer activity. alliedacademies.org The choice of the xenograft model depends on the cancer type against which the compound showed the most promising in vitro activity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling Methodologies

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate is crucial for its development. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes what the drug does to the body.

Methodologies for PK/PD profiling include:

In Vitro ADME Assays: These assays predict the ADME properties of a compound. They include studies on metabolic stability in liver microsomes, plasma protein binding, and permeability assays (e.g., Caco-2).

In Vivo Pharmacokinetic Studies: These studies involve administering the compound to animals (typically rats or mice) and collecting blood and tissue samples at various time points to determine the drug's concentration. This data is used to calculate key PK parameters such as half-life, clearance, and volume of distribution.

Pharmacodynamic Studies: These studies aim to correlate the drug's concentration with its pharmacological effect. For example, in the context of anticonvulsant activity, the relationship between the drug concentration in the brain and the protection against seizures in the MES model would be investigated. mdpi.com

A study on the anticonvulsant action of valproate in the mouse maximal electroshock seizure model demonstrated how PK/PD principles are applied to understand drug interactions. nih.gov

General Safety and Toxicology Studies (excluding specific findings)

Before a compound can proceed to clinical trials, its safety profile must be thoroughly evaluated. General safety and toxicology studies are designed to identify potential adverse effects. These studies are conducted in accordance with strict regulatory guidelines.

The methodologies for these studies include:

Acute Toxicity Studies: These studies determine the effects of a single, high dose of the compound. They help in identifying the maximum tolerated dose (MTD).

Repeat-Dose Toxicity Studies: Animals are administered the compound daily for a specified period (e.g., 28 or 90 days) to assess the effects of long-term exposure. These studies involve detailed clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues.

Genotoxicity Assays: These assays evaluate the potential of a compound to damage genetic material. They include the Ames test (for bacterial mutations), in vitro chromosomal aberration tests in mammalian cells, and in vivo micronucleus tests in rodents.

Safety Pharmacology Studies: These studies investigate the potential effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Interactive Data Table: In Vivo Preclinical Models for this compound Derivatives

Model Type Specific Model Primary Endpoint(s) Therapeutic Area
CNS Disorders Auditory Sensory Gating P50/N100 suppression ratio Schizophrenia, Psychosis
Novel Object Recognition Discrimination index (time spent with novel vs. familiar object) Cognitive Disorders
Elevated Plus Maze Time spent in open arms Anxiety
Pentylenetetrazole (PTZ) Seizure Latency to and incidence of seizures Epilepsy
Maximal Electroshock (MES) Seizure Presence or absence of tonic hindlimb extension Epilepsy

| Oncology | Xenograft Models (e.g., human tumor cells in mice) | Tumor volume, tumor weight, survival rate | Cancer |

Translational Research and Therapeutic Potential of 4 1,4 Diazepan 1 Yl Furo 3,2 C Pyridine

Current Status in the Drug Development Pipeline

As of the latest available information, 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine is not prominently featured in the advanced stages of the drug development pipeline. There are no publicly disclosed clinical trials or late-stage preclinical data specifically associated with this compound. Its current status appears to be in the exploratory or early preclinical research phase. The compound is primarily available from chemical suppliers, indicating its use in research and discovery settings rather than established clinical investigation.

The journey of a compound from initial synthesis to a marketable drug is a long and complex process, typically categorized into several key stages:

Drug Development StageDescriptionStatus of this compound
Discovery and Development Initial synthesis, screening for biological activity, and identification of potential therapeutic targets.Likely Current Stage . The compound's availability suggests it is being used for in vitro and in vivo screening.
Preclinical Research Laboratory and animal studies to assess safety, toxicity, and pharmacokinetic profiles.No specific public data available.
Clinical Research (Phases I-III) Human trials to evaluate safety, efficacy, and dosage.No evidence of progression to this stage.
FDA Review Regulatory review of all submitted data to determine approval for marketing.Not applicable at this time.
Post-Market Safety Monitoring Ongoing surveillance for long-term safety and effectiveness.Not applicable at this time.

Identification of Lead Candidates for Clinical Advancement

The process of identifying lead candidates involves synthesizing and testing a library of related compounds to find those with the most promising balance of potency, selectivity, and favorable pharmacokinetic properties. While this compound itself can be considered a potential lead, the broader research landscape focuses on derivatives of its core structures.

Research into the furo[3,2-c]pyridine (B1313802) scaffold has identified derivatives with potential antipsychotic activity. nih.gov These compounds have shown a strong affinity for serotonin (B10506) (5-HT1 and 5-HT2) receptors and, to a lesser extent, dopamine (B1211576) (D2) receptors, which are key targets in the treatment of psychosis. nih.gov The substitution at the 4-position of the furo[3,2-c]pyridine ring is a critical determinant of this activity.

Similarly, the 1,4-diazepane ring is a well-established pharmacophore found in numerous centrally acting drugs. Its conformational flexibility allows it to interact with a variety of receptors and enzymes in the central nervous system. The development of novel 1,4-diazepine derivatives remains an active area of research for conditions such as anxiety, epilepsy, and other neurological disorders.

The combination of these two pharmacophores in this compound suggests a rational design strategy to create novel lead candidates for neuropsychiatric or other disorders. Further optimization of this parent compound would likely involve modifications to both the furo[3,2-c]pyridine and the 1,4-diazepane rings to enhance target engagement and improve drug-like properties.

Future Therapeutic Applications and Disease Areas

Based on the pharmacological profiles of its constituent moieties, this compound and its derivatives hold potential in several therapeutic areas.

Central Nervous System Disorders: The most apparent potential lies in the treatment of CNS disorders. The demonstrated activity of furo[3,2-c]pyridine derivatives at serotonin and dopamine receptors suggests possible applications in:

Antipsychotics: For the management of schizophrenia and other psychotic disorders. nih.gov

Antidepressants: Targeting serotonin pathways could be beneficial in mood disorders.

Anxiolytics: The 1,4-diazepane moiety is a classic component of anti-anxiety medications.

Oncology: Recent studies have also highlighted the potential of furo[3,2-c]pyridine derivatives as anticancer agents. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. This opens up an entirely different avenue for the therapeutic application of compounds based on this scaffold.

A summary of potential therapeutic applications is presented below:

Potential Therapeutic AreaRationale based on Structural Components
Psychiatry Furo[3,2-c]pyridine derivatives show affinity for key neurotransmitter receptors implicated in psychosis and mood disorders. nih.gov
Neurology The 1,4-diazepane scaffold is a cornerstone of many antiepileptic and anxiolytic drugs.
Oncology Emerging research indicates that the furo[3,2-c]pyridine core can be a template for developing novel cytotoxic agents.

Challenges and Opportunities in Drug Discovery and Development

The path to developing a successful therapeutic agent from a compound like this compound is fraught with challenges but also presents significant opportunities.

Challenges:

Target Selectivity: A key challenge with CNS-acting drugs is achieving high selectivity for the desired receptor subtype to minimize off-target effects. The 1,4-diazepane moiety, while versatile, can interact with multiple receptors, leading to a broad pharmacological profile that may include undesirable side effects.

Blood-Brain Barrier Penetration: For CNS applications, the molecule must be able to effectively cross the blood-brain barrier to reach its target. Optimizing the physicochemical properties of the compound to achieve this without compromising its activity is a significant hurdle.

Synthesis and Scalability: Developing efficient and scalable synthetic routes for novel heterocyclic compounds can be complex and costly, potentially hindering large-scale production for clinical trials and commercialization.

Lack of Specific Research: The primary challenge for this specific compound is the current absence of dedicated research programs to systematically evaluate its therapeutic potential.

Opportunities:

Novel Mechanism of Action: The combination of the furo[3,2-c]pyridine and 1,4-diazepane scaffolds could result in a molecule with a unique pharmacological profile, potentially offering a novel mechanism of action for treating complex diseases. The distinct effects of related compounds on dopamine neurons suggest that this structural class could lead to atypical antipsychotics with improved side-effect profiles. nih.gov

Scaffold for Library Development: this compound serves as an excellent starting point for medicinal chemists to create a diverse library of analogues. By systematically modifying different positions on both heterocyclic rings, it is possible to fine-tune the compound's activity and selectivity for specific targets.

Addressing Unmet Medical Needs: Should this compound or its derivatives prove effective in areas like treatment-resistant psychosis or specific cancer types, it could address significant unmet medical needs and offer new therapeutic options for patients.

Q & A

Q. What are the defining structural features of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine, and how do they influence its chemical reactivity?

The compound combines a fused furo[3,2-c]pyridine core with a 1,4-diazepane substituent. The fused ring system imparts planar rigidity, enhancing π-π stacking interactions with biological targets, while the diazepane ring introduces conformational flexibility and basicity due to its tertiary amine group. These features enable diverse reactivity, such as nucleophilic substitution at the diazepane nitrogen or electrophilic aromatic substitution on the pyridine ring .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To resolve proton environments (e.g., distinguishing fused ring protons δ 7.5–8.7 ppm from diazepane methylene groups δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Identification of characteristic absorptions (e.g., C=N stretches ~1574 cm⁻¹, C=O if present) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What synthetic routes are commonly used to construct the furo[3,2-c]pyridine core?

The core is typically synthesized via cyclocondensation of substituted furans with pyridine precursors. For example, reacting 3-aminofuran derivatives with aldehydes under acidic conditions forms the fused system. Solvent choice (e.g., 1,4-dioxane) and catalysts (e.g., iodine) significantly impact yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in diazepane-substituted heterocycle synthesis?

A catalyst screening study (Table 1) shows iodine (I₂) in 1,4-dioxane with TBHP as an oxidant achieves 74% yield for analogous heterocycles. Lower yields occur with polar solvents (DMF, DMSO) or alternative catalysts (NIS, TBAI) due to side reactions .

Table 1: Catalyst Screening for Heterocycle Synthesis

EntryCatalystOxidantSolventYield (%)
1I₂TBHP1,4-Dioxane74
5KITBHP1,4-Dioxane64
10I₂DTBP1,4-Dioxane49

Q. How can computational methods resolve contradictions in spectral data for complex heterocycles?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, which are cross-validated against experimental data. For example, DFT-optimized geometries align with X-ray crystallography to resolve ambiguities in dihydropyridine derivatives . Additionally, Independent Gradient Model (IGM) analysis visualizes non-covalent interactions critical for stability .

Q. What strategies address low yields in coupling reactions involving the diazepane moiety?

  • Protection/Deprotection : Temporarily block reactive amines using Boc groups to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for fused systems .
  • Additives : Surfactants (e.g., CTAB) enhance solubility of hydrophobic intermediates in aqueous media .

Q. How does the electronic configuration of the diazepane ring affect biological interactions?

The diazepane’s lone pair on the nitrogen participates in hydrogen bonding with target proteins (e.g., kinases or GPCRs). Substituents on the diazepane (e.g., electron-withdrawing groups) modulate basicity, altering binding affinity. Molecular docking studies on analogous compounds show that flexibility in the diazepane ring enables adaptive binding to hydrophobic pockets .

Methodological Considerations

Q. What experimental design principles are critical for studying this compound’s structure-activity relationships (SAR)?

  • Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) on the diazepane and fused ring.
  • Bioassays : Use standardized assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .
  • Multivariate Analysis : Apply PCA or PLS regression to identify dominant structural contributors to biological effects .

Q. How should researchers handle discrepancies between theoretical and experimental spectral data?

  • Solvent Effects : Account for solvent polarity in DFT simulations (e.g., using PCM models).
  • Dynamic Effects : Include temperature-dependent NMR calculations to model conformational averaging .
  • Crystallography : Validate computationally predicted geometries with single-crystal X-ray structures .

Data Contradiction Analysis

Q. Why might NMR data show unexpected splitting patterns in the diazepane region?

Conformational dynamics of the seven-membered diazepane ring cause proton environments to equilibrate between chair and boat forms. Low-temperature NMR (-40°C) can "freeze" conformers, resolving split peaks. Alternatively, NOESY experiments identify through-space couplings to confirm dynamic behavior .

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Reactant of Route 1
4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
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Reactant of Route 2
4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.